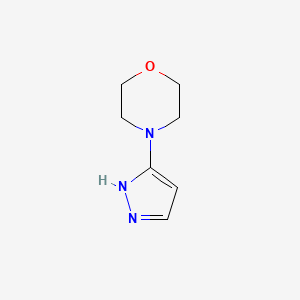

4-(1H-Pyrazol-3-yl)morpholine

描述

4-(1H-Pyrazol-3-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with a pyrazole moiety.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Pyrazol-3-yl)morpholine typically involves the reaction of pyrazole derivatives with morpholine under controlled conditions. One common method includes the cyclization of appropriate precursors in the presence of catalysts to form the desired heterocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

化学反应分析

Types of Reactions: 4-(1H-Pyrazol-3-yl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

科学研究应用

Pharmaceutical Applications

1. Anticancer Activity

4-(1H-Pyrazol-3-yl)morpholine has been investigated for its anticancer properties. Studies have shown that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrazole scaffolds have been identified as potential inhibitors of cyclin-dependent kinases, which are crucial in cancer cell proliferation . Research indicates that these compounds can induce apoptosis in cancer cells, making them promising candidates for further drug development.

2. Anti-inflammatory Properties

The compound has also been examined for its anti-inflammatory effects. Pyrazole derivatives have demonstrated the ability to inhibit inflammatory pathways, suggesting their utility in treating conditions characterized by chronic inflammation . The mechanism often involves the modulation of cytokine production and the inhibition of inflammatory enzymes.

3. Neurological Disorders

Recent studies have explored the potential of this compound in treating neurological disorders. Its interaction with sigma receptors has been highlighted as a mechanism that may alleviate symptoms associated with psychosis and movement disorders such as Parkinson’s disease . The sigma receptor antagonists derived from this compound are being researched for their analgesic properties, particularly in neuropathic pain management.

Agricultural Applications

1. Pesticide Development

The unique structure of this compound makes it a candidate for developing new agrochemicals. Research has indicated that pyrazole derivatives can act as effective pesticides due to their ability to disrupt biochemical processes in pests . The synthesis of such compounds involves optimizing reaction conditions to enhance their efficacy and stability in agricultural applications.

Material Science Applications

1. Polymer Chemistry

In material science, this compound is being explored for its role in polymer synthesis. Its incorporation into polymer matrices can modify physical properties such as thermal stability and mechanical strength . This versatility opens avenues for developing advanced materials with tailored characteristics suitable for various industrial applications.

Case Studies

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated a series of pyrazole derivatives, including this compound, for their effectiveness against A549 lung cancer cells. The study reported significant inhibition rates and identified structure-activity relationships that could guide future drug design efforts .

Case Study 2: Neurological Effects

Research conducted at a prominent university focused on the sigma receptor interactions of this compound and its analogs. The findings suggested that these compounds could serve as effective treatments for neurodegenerative diseases, showing promise in preclinical models of Parkinson’s disease .

Data Tables

作用机制

The mechanism of action of 4-(1H-Pyrazol-3-yl)morpholine involves its interaction with specific molecular targets. For instance, it has been identified as an activator of adenosine kinase in Trypanosoma brucei rhodesiense, enhancing the enzyme’s activity and disrupting the parasite’s purine salvage pathway . This hyperactivation leads to the compound’s antitrypanosomal effects.

相似化合物的比较

Pyrazole: A basic structure similar to 4-(1H-Pyrazol-3-yl)morpholine but without the morpholine ring.

Morpholine: Lacks the pyrazole moiety but shares the morpholine ring structure.

Pyrazolines: Compounds with a similar pyrazole ring but different substituents and properties

Uniqueness: this compound is unique due to its combined pyrazole and morpholine rings, which confer distinct chemical and biological properties.

生物活性

4-(1H-Pyrazol-3-yl)morpholine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound features a morpholine ring fused with a pyrazole moiety, which contributes to its pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₇H₈N₄O, with a molecular weight of 164.16 g/mol. The compound's structure allows it to interact with various biological targets, primarily through enzyme inhibition and receptor modulation.

Target Enzymes

The primary target of this compound is adenosine kinase (AK), specifically from Trypanosoma brucei rhodesiense (TbrAK). This enzyme plays a crucial role in the purine salvage pathway, which is essential for the survival of the parasite. The interaction with TbrAK leads to hyperactivation of the enzyme, disrupting normal purine metabolism and ultimately affecting the viability of the parasite.

Biochemical Pathways

The compound's mode of action involves binding to the active site of adenosine kinase, where it can either inhibit or enhance enzymatic activity. This interaction is critical as it affects the phosphorylation processes necessary for cellular energy metabolism and nucleic acid synthesis.

Antimicrobial and Antioxidant Properties

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial and antioxidant activities. In vitro tests have shown promising results against various pathogens:

- Antimicrobial Activity : The compound has been tested against Gram-positive bacteria (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae). Minimum inhibitory concentrations (MICs) ranged from 31.25 to 250 µg/mL, indicating moderate to high effectiveness against these microorganisms .

- Antioxidant Activity : In comparison to standard antioxidants like butylhydroxytoluene (BHT), certain pyrazole derivatives exhibited notable antioxidant properties, suggesting potential applications in oxidative stress-related conditions .

Study on Antimicrobial Efficacy

A study evaluated several synthesized pyrazole derivatives for their antimicrobial properties. Among these, compounds containing the sulfonamide moiety exhibited enhanced activity compared to those without it. Specifically, compound 4f demonstrated remarkable antifungal activity against Candida albicans with an MIC value of 62.5 µg/mL .

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| 4f | Candida albicans | 62.5 |

| 4g | Staphylococcus aureus | 62.5 |

| 3a | Saccharomyces cerevisiae | 62.5 |

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable bioavailability due to its specific interactions with TbrAK, which may facilitate effective delivery and action within biological systems.

Future Directions

Research on this compound is ongoing, with potential future studies focusing on:

- Therapeutic Applications : Further exploration of its efficacy as an antitrypanosomal agent.

- Structural Modifications : Investigating how variations in the pyrazole or morpholine components affect biological activity.

- Combination Therapies : Assessing synergistic effects when used in conjunction with other antimicrobial agents.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-(1H-Pyrazol-3-yl)morpholine, and how can reaction conditions be optimized for improved yield?

Methodological Answer: The synthesis of this compound derivatives often involves coupling reactions or Mannich-type processes. For example, analogous compounds like 4-(1H-pyrazol-3-yl)pyridine are synthesized via condensation reactions between pyrazole derivatives and morpholine precursors in aqueous solutions with metal salts (e.g., ZnCl₂) . Optimization strategies include:

- Catalyst selection : Transition metal catalysts (e.g., Zn²⁺) can enhance reaction efficiency.

- Temperature control : Reflux conditions (e.g., xylene at 120–140°C for 25–30 hours) improve yield compared to room-temperature crystallization .

- Purification : Recrystallization from methanol or ethanol ensures high purity .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic techniques?

Methodological Answer: Characterization involves:

- X-ray crystallography : Resolves 3D structure and coordination geometry (e.g., tetrahedral Zn²⁺ complexes with pyrazole-morpholine ligands) .

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substituent positions.

- IR spectroscopy : Detects functional groups (e.g., N–H stretches in pyrazole at ~3200 cm⁻¹).

- Elemental analysis : Validates stoichiometry .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in spectroscopic data when this compound is synthesized via different routes?

Methodological Answer: Discrepancies in NMR or IR data may arise from varying coordination states or impurities. Strategies include:

- Cross-validation : Use XRD to confirm crystallinity and compare with computational models (e.g., DFT calculations) .

- Mass spectrometry : High-resolution MS identifies unexpected adducts or byproducts .

- Reproducibility testing : Standardize reaction conditions (e.g., solvent, temperature) to isolate variables .

Q. How does the coordination behavior of this compound with transition metals influence its application in designing metal-organic frameworks (MOFs)?

Methodological Answer: The pyrazole-morpholine moiety acts as a bifunctional ligand, binding metals via pyrazole-N and morpholine-O atoms. For example:

- Zn²⁺ coordination : Forms tetrahedral complexes with potential for porous MOFs .

- Tunability : Varying metal ions (e.g., Cu²⁺, Fe³⁺) alters MOF stability and porosity.

- Hydrogen bonding : Intermolecular N–H⋯Cl interactions enhance supramolecular networks .

Q. What methodological approaches are recommended for analyzing the pharmacological targeting potential of this compound derivatives in sigma receptor-associated diseases?

Methodological Answer:

- In vitro assays : Screen derivatives for sigma receptor affinity using radioligand binding assays .

- Structure-activity relationship (SAR) : Modify substituents (e.g., naphthalenyl groups) to enhance selectivity .

- Pharmacokinetic studies : Assess bioavailability and metabolic stability via HPLC-MS .

Q. How can researchers mitigate hazards associated with handling this compound during synthesis?

Methodological Answer:

属性

IUPAC Name |

4-(1H-pyrazol-5-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-2-8-9-7(1)10-3-5-11-6-4-10/h1-2H,3-6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYLGQQDYJAERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609785 | |

| Record name | 4-(1H-Pyrazol-5-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474656-47-8 | |

| Record name | 4-(1H-Pyrazol-5-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-pyrazol-3-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。